Comparative PLA2 Inhibitory Potency of Cinatrin A vs. Cinatrins B, C1, C2, and C3 in Lactone Form
In a head-to-head comparison under identical assay conditions (rat platelet PLA2), the lactone form of Cinatrin A exhibited an IC50 of 117 µg/mL (~316 µM). This potency is intermediate within the cinatrin family: Cinatrin B is approximately 2.1-fold more potent (IC50 54.9 µg/mL, ~148 µM), Cinatrin C3 is approximately 4.0-fold more potent (IC50 29.5 µg/mL, ~80 µM), while Cinatrin C1 is substantially weaker (IC50 >300 µg/mL, >810 µM) and Cinatrin C2 is weaker (IC50 300 µg/mL, ~810 µM) [1]. The calculated micromolar approximations are based on the molecular weight of Cinatrin A (370.39 g/mol); minor variations exist for other congeners but do not alter the potency rank order.
| Evidence Dimension | PLA2 inhibitory potency (lactone form) |
|---|---|
| Target Compound Data | Cinatrin A lactone: IC50 = 117 µg/mL (~316 µM) |
| Comparator Or Baseline | Cinatrin B: 54.9 µg/mL (~148 µM); Cinatrin C1: >300 µg/mL (>810 µM); Cinatrin C2: 300 µg/mL (~810 µM); Cinatrin C3: 29.5 µg/mL (~80 µM) |
| Quantified Difference | Cinatrin A is 2.1-fold less potent than Cinatrin B, 4.0-fold less potent than Cinatrin C3, but >2.6-fold more potent than Cinatrin C1/C2 in lactone form |
| Conditions | Rat platelet PLA2; standard assay conditions referenced in US Patent 5,099,034 Table 1; Cinatrins tested as purified lactone forms |
Why This Matters
Cinatrin A occupies a defined intermediate potency position within its congener family, enabling its use as a calibration standard for SAR studies and making it a critical comparator compound when assessing the contribution of side-chain unsaturation to PLA2 inhibition.
- [1] Yoshida T, Itazaki H, Arita H, Kawamura Y, Matsumoto K. Phospholipase A2 inhibitor. US Patent 5,099,034. Table 1: Inhibitory Effect of Various Cinatrin Derivative on PLA2 from Rat Platelet. Issued March 24, 1992. View Source
